molecular formula C19H24O4 B3937474 2-[3-(2,6-dimethoxyphenoxy)propoxy]-1,4-dimethylbenzene

2-[3-(2,6-dimethoxyphenoxy)propoxy]-1,4-dimethylbenzene

Cat. No.: B3937474
M. Wt: 316.4 g/mol
InChI Key: VYVOPCSQYGLRPE-UHFFFAOYSA-N
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Description

2-[3-(2,6-dimethoxyphenoxy)propoxy]-1,4-dimethylbenzene is an organic compound with the molecular formula C19H24O6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,6-dimethoxyphenoxy)propoxy]-1,4-dimethylbenzene typically involves the reaction of 2,6-dimethoxyphenol with 1,4-dimethylbenzene under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,6-dimethoxyphenoxy)propoxy]-1,4-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler hydrocarbons.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of simpler hydrocarbons.

    Substitution: Formation of halogenated or hydroxylated derivatives.

Scientific Research Applications

2-[3-(2,6-dimethoxyphenoxy)propoxy]-1,4-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(2,6-dimethoxyphenoxy)propoxy]-1,4-dimethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups and aromatic rings play a crucial role in binding to these targets, modulating their activity. The compound may also participate in redox reactions, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene
  • 1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene
  • 1-bromo-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4,5-dimethylbenzene

Uniqueness

2-[3-(2,6-dimethoxyphenoxy)propoxy]-1,4-dimethylbenzene is unique due to its specific substitution pattern and the presence of multiple methoxy groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-[3-(2,6-dimethoxyphenoxy)propoxy]-1,4-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4/c1-14-9-10-15(2)18(13-14)22-11-6-12-23-19-16(20-3)7-5-8-17(19)21-4/h5,7-10,13H,6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVOPCSQYGLRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCOC2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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